2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methoxy-3-methylphenyl)ethan-1-one
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Overview
Description
2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methoxy-3-methylphenyl)ethan-1-one is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation and subsequent functional group transformations .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methoxy-3-methylphenyl)ethan-1-one can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methoxy-3-methylphenyl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biology: The compound is used in research related to enzyme inhibition and receptor binding studies.
Industrial Chemistry: It is explored for its use in the synthesis of other complex molecules and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methoxy-3-methylphenyl)ethan-1-one involves its interaction with specific molecular targets such as enzymes and receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives such as fluconazole, voriconazole, and itraconazole. These compounds share the triazole ring structure but differ in their substituents and overall molecular structure .
Uniqueness
What sets 2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methoxy-3-methylphenyl)ethan-1-one apart is its unique combination of the triazole ring with the sulfanyl and ethanone groups.
Properties
Molecular Formula |
C14H17N3O2S |
---|---|
Molecular Weight |
291.37 g/mol |
IUPAC Name |
2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methoxy-3-methylphenyl)ethanone |
InChI |
InChI=1S/C14H17N3O2S/c1-4-13-15-14(17-16-13)20-8-11(18)10-5-6-12(19-3)9(2)7-10/h5-7H,4,8H2,1-3H3,(H,15,16,17) |
InChI Key |
MMAGQGROWAZXAC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NN1)SCC(=O)C2=CC(=C(C=C2)OC)C |
Origin of Product |
United States |
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